
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is a complex organic compound that features a pyrrolidine ring and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole ring followed by the attachment of the pyrrolidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further functionalized to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can lead to high yields of the desired indole derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, particularly at the indole ring.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and other enzymes involved in disease pathways . The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is unique due to the combination of the pyrrolidine ring and the indole moiety. This combination provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other applications .
Eigenschaften
CAS-Nummer |
65746-64-7 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(2-phenylindol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(21-12-6-7-13-21)15-22-18-11-5-4-10-17(18)14-19(22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 |
InChI-Schlüssel |
XQQKZHKJJACIRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



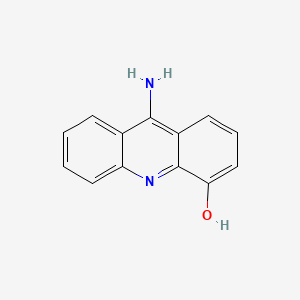
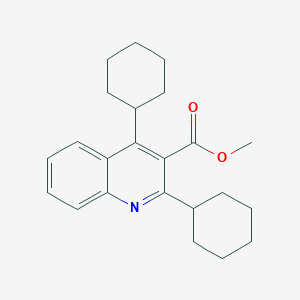
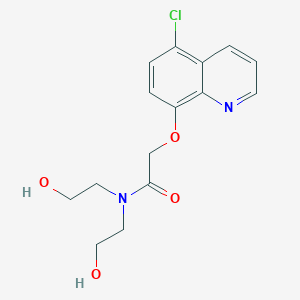
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
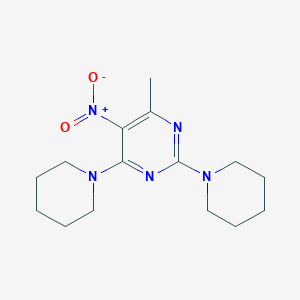
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

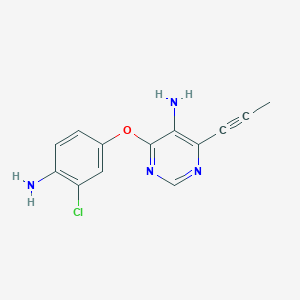
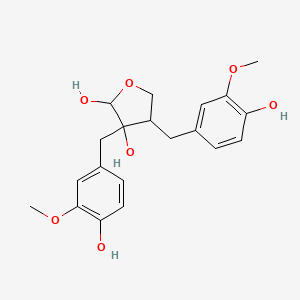

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)
